molecular formula C21H19NO2S2 B2584055 3-(Biphenyl-4-sulfonyl)-2-phenyl-thiazolidine CAS No. 337353-60-3

3-(Biphenyl-4-sulfonyl)-2-phenyl-thiazolidine

Cat. No. B2584055
CAS RN: 337353-60-3
M. Wt: 381.51
InChI Key: SQUBRDVTJIYWBG-UHFFFAOYSA-N
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Description

The compound “3-(Biphenyl-4-sulfonyl)-2-phenyl-thiazolidine” is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring structure containing a sulfur atom, a nitrogen atom, and three carbon atoms . The biphenyl-4-sulfonyl group attached to the thiazolidine ring suggests that this compound may have unique properties related to these functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a biphenyl group, and a sulfonyl group . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the thiazolidine ring and the biphenyl-4-sulfonyl group . The sulfonyl group could potentially undergo reactions with nucleophiles, and the compound as a whole might participate in reactions typical of thiazolidines.

Scientific Research Applications

Synthesis and Biological Applications of Thiazolidines

Thiazolidine derivatives, including those with the biphenyl-4-sulfonyl moiety, are recognized for their intriguing heterocyclic structure that serves as a bridge between organic synthesis and medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant properties, due to the presence of sulfur, which enhances their pharmacological potential. Various synthetic approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives have been used in probe design and show promise in the development of multifunctional drugs (Sahiba et al., 2020).

Antioxidant and Anticancer Potential

Thiazolidine derivatives have been extensively reviewed for their antioxidant and anticancer activities. These compounds have shown potential in acting as lead compounds for various therapeutic interventions. The antioxidant capacity is critical for neutralizing free radicals and preventing oxidative stress, which is a key factor in the development of numerous chronic diseases and cancer. The anticancer activity of thiazolidin-4-ones, a subtype of thiazolidines, has been particularly highlighted, indicating the promising future of these compounds in medicinal chemistry and as part of pharmaceuticals combating different diseases (Mech et al., 2021; Roszczenko et al., 2022).

Sulfonamide Compounds and Their Applications

The sulfonamide group, often present in thiazolidine derivatives, is noted for its clinical significance in drugs with diuretic, antiepileptic, anticancer, and anti-inflammatory properties. The inclusion of the sulfonamide moiety in thiazolidine derivatives like "3-(Biphenyl-4-sulfonyl)-2-phenyl-thiazolidine" could enhance their biological efficacy and application in novel drug development. This aspect underscores the continuous exploration for novel sulfonamides that act as selective drugs targeting specific diseases (Carta et al., 2012; Gulcin & Taslimi, 2018).

Mechanism of Action

Without specific studies or data on this compound, it’s difficult to predict its mechanism of action. The biological activity of thiazolidine derivatives can vary widely depending on their structure and the presence of other functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, many sulfonyl chloride compounds are considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The potential applications and future directions for research on this compound would likely depend on its biological activity. Thiazolidine derivatives are a focus of research in medicinal chemistry due to their diverse biological activities, so this compound could potentially be of interest in this field .

properties

IUPAC Name

2-phenyl-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S2/c23-26(24,22-15-16-25-21(22)19-9-5-2-6-10-19)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUBRDVTJIYWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-phenylthiazolidine

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